molecular formula C13H16BrNO3 B1398041 tert-butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate CAS No. 339185-70-5

tert-butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate

Cat. No.: B1398041
CAS No.: 339185-70-5
M. Wt: 314.17 g/mol
InChI Key: CYXGIBANCUCMNL-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate: is an organic compound with the molecular formula C13H16BrNO3. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a bromophenyl group, and an oxoethyl group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-bromobenzaldehyde under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and conducted in a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate can undergo nucleophilic substitution reactions, particularly at the bromine atom.

    Coupling Reactions: The compound is an ideal substrate for Suzuki coupling reactions due to the presence of the bromophenyl group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate is widely used as an intermediate in the synthesis of complex organic molecules. Its reactivity and stability make it a valuable building block in the development of new chemical entities .

Biology and Medicine: In biological research, this compound is used to synthesize potential drug candidates. Its derivatives have shown promise in various therapeutic areas, including oncology and neurology .

Industry: The compound is utilized in the production of specialty chemicals and advanced materials. Its role as an intermediate in the synthesis of high-value products underscores its importance in industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate is primarily related to its ability to undergo chemical transformations that lead to the formation of biologically active compounds. The presence of the bromophenyl group allows for selective reactions, such as coupling and substitution, which can modify the compound’s activity and specificity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate is unique due to the presence of both the oxoethyl and bromophenyl groups, which confer specific reactivity and versatility in synthetic applications. This combination of functional groups allows for a broader range of chemical transformations compared to its similar counterparts .

Biological Activity

Overview

tert-butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate is an organic compound characterized by its unique structure, which includes a tert-butyl group, a bromophenyl moiety, and an oxoethyl group. Its molecular formula is C13H16BrNO3, and it is recognized for its role as an intermediate in organic synthesis, particularly in pharmaceutical development. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological potential, and relevant research findings.

The biological activity of this compound can be attributed to the following mechanisms:

  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom. This reactivity allows for the formation of various derivatives that may exhibit distinct biological activities.
  • Hydrogen Bonding : The carbamate group in the compound participates in hydrogen bonding interactions with biological targets, which is crucial for its binding affinity and specificity.
  • Enzyme Inhibition : Research indicates that derivatives of this compound may act as enzyme inhibitors, targeting specific enzymes involved in metabolic pathways .

Pharmacological Potential

Research has highlighted several therapeutic areas where this compound derivatives show promise:

  • Oncology : Compounds derived from this structure have been explored for their potential as anticancer agents. Studies indicate that modifications to the bromophenyl group can enhance selectivity and potency against cancer cell lines .
  • Neurology : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Its derivatives may interact with neurotransmitter systems or inhibit enzymes involved in neurodegenerative processes .
  • Antimicrobial Activity : Some studies have indicated that certain derivatives exhibit antimicrobial properties, making them candidates for further investigation in infectious disease treatments.

Research Findings

Numerous studies have investigated the biological activity of this compound and its derivatives. Here are some key findings:

StudyFindings
Weik et al. (2023)Explored the substitution reactions involving bromophenyl moiety and demonstrated comparable activity in enzyme inhibition assays .
MDPI Study (2023)Reported on the synthesis of various derivatives and their evaluation against cancer cell lines, highlighting significant anti-proliferative effects .
Nottingham Repository (2023)Investigated the binding interactions with specific enzymes, emphasizing the importance of structural modifications for enhanced activity .

Case Studies

  • Inhibition of Protease Enzymes : A study examined a series of compounds based on this compound as inhibitors of proteases involved in cancer progression. The results indicated that specific modifications to the bromophenyl group led to increased inhibitory activity against target enzymes.
  • Neuroprotective Effects : Another research project focused on evaluating the neuroprotective effects of this compound's derivatives in models of neurodegeneration. Findings suggested that certain derivatives could reduce oxidative stress and inflammation in neuronal cells.

Properties

IUPAC Name

tert-butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(17)15-8-11(16)9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXGIBANCUCMNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00732495
Record name tert-Butyl [2-(4-bromophenyl)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339185-70-5
Record name 1,1-Dimethylethyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339185-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [2-(4-bromophenyl)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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